3-Cyclohexyl-2-hydroxypropanoic acid 3-Cyclohexyl-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 25400-54-8
VCID: VC7569522
InChI: InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)
SMILES: C1CCC(CC1)CC(C(=O)O)O
Molecular Formula: C9H16O3
Molecular Weight: 172.224

3-Cyclohexyl-2-hydroxypropanoic acid

CAS No.: 25400-54-8

Cat. No.: VC7569522

Molecular Formula: C9H16O3

Molecular Weight: 172.224

* For research use only. Not for human or veterinary use.

3-Cyclohexyl-2-hydroxypropanoic acid - 25400-54-8

Specification

CAS No. 25400-54-8
Molecular Formula C9H16O3
Molecular Weight 172.224
IUPAC Name 3-cyclohexyl-2-hydroxypropanoic acid
Standard InChI InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)
Standard InChI Key WMHUKKRNWMPXKB-UHFFFAOYSA-N
SMILES C1CCC(CC1)CC(C(=O)O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is 3-cyclohexyl-2-hydroxypropanoic acid, reflecting its cyclohexyl group at position 3 and hydroxyl group at position 2. Its molecular formula, C₉H₁₆O₃, corresponds to a mono-isotopic mass of 172.109944 Da . The compound’s stereochemistry is defined by the (2S) configuration, as indicated by its alternative name, (2S)-3-cyclohexyl-2-hydroxypropanoic acid .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₆O₃
Molecular Weight172.22 g/mol
Stereocenters1 (2S configuration)
InChI KeyWMHUKKRNWMPXKB-UHFFFAOYSA-N
Canonical SMILESC1CCC(CC1)CC(C(=O)O)O

Stereochemical Considerations

The (2S) stereocenter introduces chirality, making enantiomeric resolution critical for applications requiring optical purity. The cyclohexyl group’s bulky nature influences steric interactions, potentially affecting reactivity in synthetic pathways .

Synthesis and Production

Industrial-Scale Challenges

Industrial production would require optimization of stereochemical control to minimize racemization. Continuous-flow reactors and immobilized enzyme systems could enhance yield and enantiomeric excess (e.e.) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its polar carboxylic acid and hydroxyl groups, balanced by the hydrophobic cyclohexyl moiety. It is likely soluble in polar aprotic solvents (e.g., DMSO) and sparingly soluble in water. Stability under acidic or basic conditions remains uncharacterized but may parallel lactic acid derivatives.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include a broad O-H stretch (~2500–3300 cm⁻¹), carbonyl (C=O) stretch (~1700 cm⁻¹), and C-O stretches (~1200 cm⁻¹).

  • NMR: ¹H NMR would show cyclohexyl protons (δ 1.0–2.0 ppm), hydroxyl proton (δ 5.0–5.5 ppm), and methine proton adjacent to hydroxyl (δ 4.0–4.5 ppm) .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Hydroxy Acids

CompoundKey FeaturePotential Use
Lactic Acid2-hydroxypropanoic acidFood preservative, skincare
3-Cyclohexyl-2-hydroxypropanoic AcidCyclohexyl substituentChiral synthesis, CNS drugs
Mandelic AcidAromatic (phenyl) substituentAntibacterial agents

The cyclohexyl group differentiates this compound from simpler hydroxy acids, offering unique steric and electronic properties for tailored applications .

Research Gaps and Future Directions

Current literature lacks empirical data on this compound’s biological activity, metabolic pathways, and toxicity. Prioritized research areas include:

  • Enzymatic Studies: Screening for kinase or protease inhibition.

  • Pharmacokinetics: Absorption, distribution, and excretion profiles.

  • Synthetic Methodology: Development of green chemistry routes to improve sustainability.

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